10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel
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Overview
Description
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is a complex organic compound known for its significant role as a reference material in scientific research. It is also referred to as Paclitaxel impurity I (PhEur) and is primarily used in the pharmaceutical industry for quality control and analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps, starting from the precursor paclitaxel. The process includes selective deacetylation and subsequent coupling reactions to introduce the benzoylamino and hydroxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., benzoyl chloride for benzoylation). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound .
Scientific Research Applications
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is widely used in scientific research for various applications, including:
Chemistry: It serves as a reference material for analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the accuracy and precision of analytical results.
Biology: The compound is used in studies related to cell biology and biochemistry, particularly in understanding the mechanisms of action of paclitaxel and its derivatives.
Medicine: It plays a crucial role in pharmaceutical research, especially in the development and quality control of anticancer drugs.
Mechanism of Action
The mechanism of action of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound from which 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is derived. It is widely used as an anticancer drug.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.
Uniqueness
This compound is unique due to its specific structural modifications, which make it a valuable reference material for analytical purposes. Its distinct chemical properties allow for precise quality control and validation of analytical methods in pharmaceutical research .
Properties
CAS No. |
2157462-42-3 |
---|---|
Molecular Formula |
C61H62N2O16 |
Molecular Weight |
1079.1 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-12-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H62N2O16/c1-34-41(76-56(72)47(66)45(36-21-11-6-12-22-36)62-53(69)38-25-15-8-16-26-38)32-61(74)52(78-55(71)40-29-19-10-20-30-40)50-59(5,42(65)31-43-60(50,33-75-43)79-35(2)64)51(68)49(44(34)58(61,3)4)77-57(73)48(67)46(37-23-13-7-14-24-37)63-54(70)39-27-17-9-18-28-39/h6-30,41-43,45-50,52,65-67,74H,31-33H2,1-5H3,(H,62,69)(H,63,70)/t41-,42-,43+,45-,46-,47+,48-,49+,50?,52-,59+,60-,61+/m0/s1 |
InChI Key |
MMFNPTUBULOFLH-ZNVQXGABSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)[C@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O |
Origin of Product |
United States |
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